molecular formula C12H21NO4 B13553706 Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13553706
M. Wt: 243.30 g/mol
InChI Key: VNNWYCJUTNYKTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in research and development for creating novel compounds and exploring new chemical spaces .

Biological Activity

Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, with CAS number 1330764-06-1, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H21NO4
Molecular Weight243.299 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point361.1 ± 27.0 °C
Flash Point172.2 ± 23.7 °C
LogP-0.15

These properties indicate that the compound is relatively stable under standard conditions, which is essential for its potential use in pharmaceutical applications.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Cytotoxicity : Preliminary studies suggest that the compound may have low cytotoxicity while maintaining potent activity against specific cancer cell lines. This characteristic makes it a candidate for further development as an anticancer agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in critical biological pathways, including those related to tumor growth and metastasis .
  • Anti-inflammatory Properties : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, which could be relevant for treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • A study on related spirocyclic compounds demonstrated their ability to inhibit tumor cell proliferation in vitro, suggesting that modifications in their structure can enhance their therapeutic potential .
  • Another investigation found that derivatives of azaspiro compounds showed promising results in reducing tumorigenesis in animal models, indicating a pathway for developing new cancer therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation, but initial findings suggest favorable absorption and distribution characteristics due to its lipophilicity (LogP value) and molecular structure .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the molecular structure affect biological activity can lead to more potent derivatives.
  • Clinical Trials : Conducting clinical trials will be crucial to establish safety and efficacy in humans.
  • Combination Therapies : Investigating the potential of this compound in combination with existing therapies could enhance treatment outcomes for patients with resistant cancers.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-12(7-13)4-9(5-14)16-8-12/h9,14H,4-8H2,1-3H3

InChI Key

VNNWYCJUTNYKTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CO

Origin of Product

United States

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